REACTION_CXSMILES
|
[CH:1]1([C:4]([C:6]2[S:7][CH:8]=[CH:9][N:10]=2)=O)[CH2:3][CH2:2]1.[BH3-]C#[N:13].[Na+].[OH-].[Na+]>CO>[CH:1]1([CH:4]([C:6]2[S:7][CH:8]=[CH:9][N:10]=2)[NH2:13])[CH2:3][CH2:2]1 |f:1.2,3.4|
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Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
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C1(CC1)C(=O)C=1SC=CN1
|
Name
|
NH4OAc
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The title compound was synthesized
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Type
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EXTRACTION
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Details
|
the product was extracted into EtOAc (3×40 mL)
|
Type
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DRY_WITH_MATERIAL
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Details
|
The combined EtOAc layer was dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (Biotage Isolera, 25 g HP-SIL, 60-100% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(N)C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |